Cas no 123187-94-0 (6-Fluoro-1,4-diazepane)

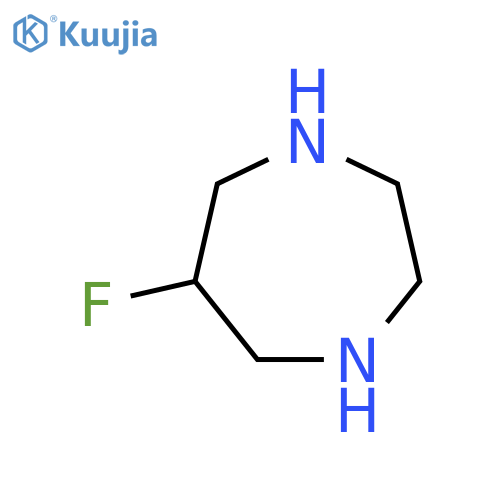

6-Fluoro-1,4-diazepane structure

商品名:6-Fluoro-1,4-diazepane

CAS番号:123187-94-0

MF:C5H11FN2

メガワット:118.152644395828

MDL:MFCD19219847

CID:2194645

PubChem ID:22390554

6-Fluoro-1,4-diazepane 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-1,4-diazepane

- 6-fluoro-1H-1,4-diazepine

- 6-Fluorohexahydro-1H-1,4-diazepine

- 6-Fluoro-[1,4]diazepane

- MFCD19219847

- OLZWIACIXDAZQZ-UHFFFAOYSA-N

- DB-350406

- CS-0443100

- AKOS006353941

- 6-fluoro-hexahydro-1H-1,4-diazepine

- 123187-94-0

- SY264756

- SCHEMBL2450701

-

- MDL: MFCD19219847

- インチ: InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2

- InChIKey: OLZWIACIXDAZQZ-UHFFFAOYSA-N

- ほほえんだ: FC1CNCCNC1

計算された属性

- せいみつぶんしりょう: 118.09062652g/mol

- どういたいしつりょう: 118.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 59.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

- 密度みつど: 1.03

- ふってん: 174 ºC

- フラッシュポイント: 59 ºC

6-Fluoro-1,4-diazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM200512-10g |

6-fluoro-1,4-diazepane |

123187-94-0 | 95%+ | 10g |

$3863 | 2023-11-21 | |

| Chemenu | CM200512-1g |

6-fluoro-1,4-diazepane |

123187-94-0 | 95% | 1g |

$721 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1194085-1g |

6-Fluoro-1,4-diazepane |

123187-94-0 | 95% | 1g |

$990 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1130978-50mg |

6-Fluoro-[1,4]diazepane |

123187-94-0 | 95% | 50mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1194085-1g |

6-Fluoro-1,4-diazepane |

123187-94-0 | 95% | 1g |

$990 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513767-250mg |

6-Fluoro-1,4-diazepane |

123187-94-0 | 98% | 250mg |

¥4049.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513767-500mg |

6-Fluoro-1,4-diazepane |

123187-94-0 | 98% | 500mg |

¥4989.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1130978-50mg |

6-Fluoro-[1,4]diazepane |

123187-94-0 | 95% | 50mg |

$340 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1130978-500mg |

6-Fluoro-[1,4]diazepane |

123187-94-0 | 95% | 500mg |

$985 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1130978-50mg |

6-Fluoro-[1,4]diazepane |

123187-94-0 | 95% | 50mg |

$340 | 2025-02-27 |

6-Fluoro-1,4-diazepane 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

123187-94-0 (6-Fluoro-1,4-diazepane) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:123187-94-0)6-Fluoro-1,4-diazepane

清らかである:99%

はかる:1g

価格 ($):730